molecular formula C10H20O2 B11994386 Neopentyl pivalate CAS No. 5340-26-1

Neopentyl pivalate

Cat. No.: B11994386
CAS No.: 5340-26-1
M. Wt: 172.26 g/mol
InChI Key: KEVRVUAKQLMNFS-UHFFFAOYSA-N
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Description

Neopentyl pivalate is an organic compound with the molecular formula C10H20O2. It is an ester derived from neopentyl alcohol and pivalic acid. This compound is known for its stability and resistance to hydrolysis, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl pivalate can be synthesized through the esterification of neopentyl alcohol with pivalic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced by continuously feeding neopentyl alcohol and pivalic acid into a reactor equipped with a distillation column. The esterification reaction is conducted at elevated temperatures, and the resulting ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Neopentyl pivalate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of neopentyl alcohol and pivalic acid.

    Transesterification: In this reaction, this compound reacts with another alcohol in the presence of an acid or base catalyst to form a different ester and neopentyl alcohol.

Major Products Formed:

    Hydrolysis: Neopentyl alcohol and pivalic acid.

    Transesterification: A new ester and neopentyl alcohol.

Scientific Research Applications

Neopentyl pivalate has several applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in transesterification reactions.

    Biology: While not commonly used directly in biological research, its derivatives and related compounds are studied for their biochemical properties.

    Medicine: this compound itself is not widely used in medicine, but its stability and resistance to hydrolysis make it a valuable intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of high-performance lubricants, plasticizers, and coatings due to its stability and resistance to hydrolysis.

Mechanism of Action

The mechanism of action of neopentyl pivalate primarily involves its stability and resistance to hydrolysis. The ester bond in this compound is less susceptible to hydrolysis compared to other esters due to the steric hindrance provided by the neopentyl group. This stability makes it an ideal candidate for applications requiring long-term stability and resistance to degradation.

Comparison with Similar Compounds

    Neopentyl glycol: An organic compound used in the synthesis of polyesters, paints, lubricants, and plasticizers.

    Pentaerythritol: A polyol used in the production of alkyd resins, varnishes, and explosives.

    Trimethylolpropane: A triol used in the production of coatings, adhesives, and sealants.

Uniqueness: Neopentyl pivalate is unique due to its high stability and resistance to hydrolysis, which is attributed to the steric hindrance provided by the neopentyl group. This makes it more stable than other esters, such as those derived from primary or secondary alcohols, and suitable for applications requiring long-term stability.

Properties

CAS No.

5340-26-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,2-dimethylpropyl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H20O2/c1-9(2,3)7-12-8(11)10(4,5)6/h7H2,1-6H3

InChI Key

KEVRVUAKQLMNFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)C(C)(C)C

Origin of Product

United States

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